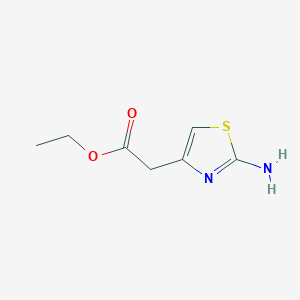

Ethyl 2-amino-4-thiazoleacetate

Overview

Description

Ethyl 2-amino-4-thiazoleacetate (ETAT) is a novel compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an ethyl amine derivative of 2-amino-4-thiazoleacetate, which is a small molecule that can be synthesized from the reaction of ethyl amine and thiazoleacetic acid. ETAT is a versatile compound that has the potential to be used in a variety of applications due to its low toxicity, low cost, and wide range of chemical and biochemical properties.

Scientific Research Applications

Antibacterial Applications

Thiazole derivatives, including Ethyl 2-amino-4-thiazoleacetate, have been extensively studied for their antibacterial properties. These compounds can be designed to target specific bacterial strains by altering substituents on the thiazole ring, which can affect the compound’s ability to interact with bacterial enzymes or proteins .

Antifungal Efficacy

Similar to their antibacterial uses, thiazole compounds are also potent antifungal agents. They can be synthesized to combat a range of fungal pathogens, offering a promising avenue for the development of new antifungal drugs .

Anti-inflammatory Potential

The anti-inflammatory activity of thiazole derivatives is another significant area of research. These compounds can inhibit the production of pro-inflammatory cytokines, providing relief in various inflammatory conditions .

Antitumor Activity

Ethyl 2-amino-4-thiazoleacetate derivatives have shown promise in antitumor studies. They can be structured to interfere with cancer cell proliferation and induce apoptosis, making them potential candidates for cancer therapy .

Antitubercular Properties

The fight against tuberculosis has benefited from the development of thiazole derivatives. These compounds can be effective against Mycobacterium tuberculosis, the bacterium responsible for the disease .

Antidiabetic Effects

Research has indicated that thiazole derivatives can play a role in managing diabetes. They can modulate insulin release or mimic insulin’s effects, helping to regulate blood glucose levels .

Antiviral Uses

The antiviral capabilities of thiazole compounds, including Ethyl 2-amino-4-thiazoleacetate, are being explored. They can be tailored to inhibit viral replication or protein synthesis in various viral infections .

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant properties. They can neutralize free radicals and protect cells from oxidative stress, which is beneficial in preventing chronic diseases .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Mode of Action

It is suggested that the compound inhibits the growth of tumor cells by binding to tyrosinase and hydrogen-bonding with chloride ions in solution . It also binds to a metal ion, such as zinc, which is important for biological functions .

Biochemical Pathways

The compound is believed to inhibit the enzyme hepg2 cell, which is involved in the synthesis of protein from RNA . Inhibition of this enzyme leads to decreased production of cytokines, molecules that regulate immune responses .

Pharmacokinetics

The compound is soluble in methanol , which suggests it may have good bioavailability.

Result of Action

The result of Ethyl 2-amino-4-thiazoleacetate’s action is the inhibition of tumor cell growth and the regulation of immune responses through the decreased production of cytokines .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy.

properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201389 | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-thiazoleacetate | |

CAS RN |

53266-94-7 | |

| Record name | Ethyl 2-amino-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

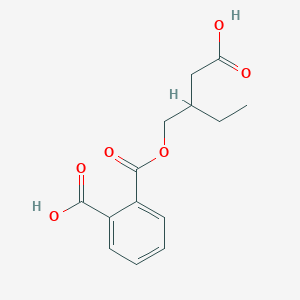

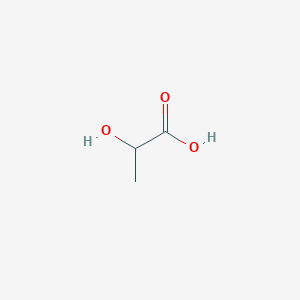

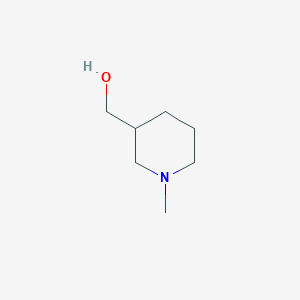

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of EATA in forming metal complexes?

A1: EATA acts as a versatile ligand in coordinating with metal ions. It primarily coordinates through the nitrogen atom of the thiazole ring, but the carboxylate group can also participate in coordination, leading to diverse structural motifs. For instance, in the cadmium complex [CdCl2(EATA)]n [], EATA acts as a bridging ligand, connecting adjacent cadmium ions through its nitrogen and oxygen atoms to form a one-dimensional chain. []

Q2: Do EATA-metal complexes exhibit interesting photophysical properties?

A3: Yes, both [CdCl2(EATA)]n and [CdCl2(EATA)2] display fluorescence in the solid state. [] The observed emissions are attributed to ligand-to-metal charge transfer (LMCT) transitions, suggesting potential applications in luminescent materials. Further investigation into the photophysical properties of EATA complexes with other metals could reveal interesting structure-property relationships.

Q3: Beyond cadmium, what other metals can form complexes with EATA?

A4: Research shows that EATA can coordinate with silver ions as well. In the complex [Ag(C7H10N2O2S)2]NO3, two EATA ligands coordinate to a silver(I) ion via their thiazole nitrogen atoms. [] This demonstrates the ability of EATA to coordinate with different metal centers, opening possibilities for exploring its coordination chemistry with a wider range of metal ions.

Q4: Are there alternative synthetic routes to access EATA or its derivatives?

A5: While the provided research uses commercially available EATA, it's noteworthy that a key intermediate in the synthesis of Ceftibuten, 4-(3-methyl-2-buten-1-oxoacyl)-(Z)-2-(2-phenylacet aminothiazol-4-yl)-2-butenoic acid, can be prepared from ethyl 2-(2-aminothiazol-4-yl) acetate. [] This suggests potential synthetic pathways for EATA derivatives through modification of similar precursors, which could be explored to fine-tune the properties of resulting metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

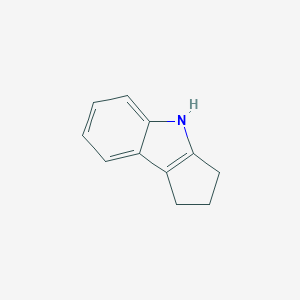

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)